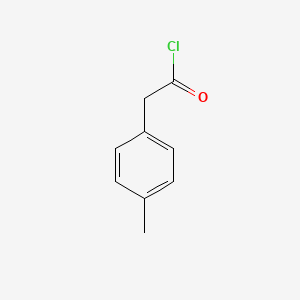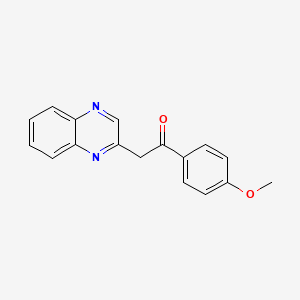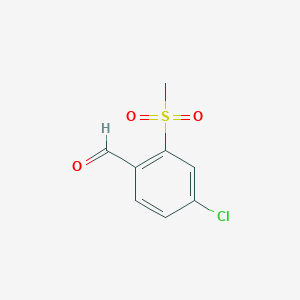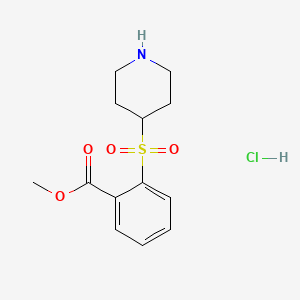![molecular formula C13H12ClNO2 B1350069 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol CAS No. 287928-09-0](/img/structure/B1350069.png)
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol, also known as 4-chlorobenzyloxy-2-methylpyridine, is a heterocyclic organic compound with the molecular formula C10H11ClNO. It is a colorless liquid with a mild odor, and is used in various applications, such as in organic synthesis and as an intermediate in pharmaceuticals.
Applications De Recherche Scientifique
Synthetic Strategies and Pharmacology of Heterocyclic Compounds
Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, hold significant importance due to their diverse biological activities. These activities encompass anticancer, antibacterial, antifungal, and antiviral properties, among others, making these compounds valuable in medicinal chemistry. The high reactivity of the 2-oxo-3-cyanopyridine scaffold positions it as a pivotal chemical intermediate in various organic syntheses. The continued development in the synthesis of these derivatives underscores their potential in research focused on discovering new therapeutic agents (Ghosh et al., 2015).
Chlorogenic Acid (CGA) and Its Pharmacological Impact
Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. Its role in modulating lipid metabolism and glucose homeostasis highlights its therapeutic potential in managing conditions such as cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological profile of CGA underscores the need for further research to optimize its use in medical and dietary applications (Naveed et al., 2018).
BODIPY-Based Materials for OLED Applications
The development of BODIPY-based organic semiconductors for OLED devices represents a significant advancement in organic optoelectronics. BODIPY materials, known for their applications in sensors and organic photovoltaics, exhibit potential as ‘metal-free’ infrared emitters in OLEDs. This research paves the way for the creation of new materials with enhanced optical properties, contributing to the advancement of display and lighting technologies (Squeo & Pasini, 2020).
Chlorophenols and Environmental Impact
The study of chlorophenols, particularly in the context of Municipal Solid Waste Incineration (MSWI), reveals their role as precursors to dioxins, highlighting environmental and health concerns. Understanding the formation pathways and effects of chlorophenols contributes to the development of strategies to mitigate their impact on the environment and human health (Peng et al., 2016).
Chromones as Radical Scavengers
Chromones and their derivatives possess strong antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals, thereby preventing cell damage and disease progression. This review highlights the significance of the chromone structure in radical scavenging activity and its potential therapeutic applications in treating various diseases (Yadav et al., 2014).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKJZVAUWDTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377609 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
CAS RN |
287928-09-0 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1349995.png)


![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1350003.png)





